molecular formula C18H20N4OS B5572476 5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B5572476
M. Wt: 340.4 g/mol
InChI Key: NCBZJPBCZXTQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis involves the creation of 10 new compounds, derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, confirmed by modern instrumental methods of analysis including 1H-NMR spectroscopy and gas chromatography-mass spectrometry. These compounds exhibit crystal structures, are odorless, insoluble in water, and soluble in organic solvents (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Scientific Research Applications

Biological Activity and Anticonvulsant Properties

A study focused on synthesizing a series of triazole derivatives, including those related to "5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol", to evaluate their biological properties. These compounds showed significant anticonvulsant activity, as well as marginal activity against M. tuberculosis H37 Rv, indicating their potential in developing treatments for seizures and tuberculosis (Küçükgüzel et al., 2004).

Synthesis and Chemical Properties

Another study detailed the synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols from appropriate ylidene derivatives. The research explored their physical and chemical properties, which included their insolubility in water and solubility in organic solvents. These compounds' structural confirmation was achieved through modern instrumental methods, which could be foundational in the search for new biologically active substances (Aksyonova-Seliuk et al., 2018).

Potential Anti-HIV Agents

Derivatives of the triazole compound were synthesized to investigate their potential as anti-HIV agents. Although the study's specific compound was found to be inactive against HIV, this line of research highlights the continuous search for effective anti-HIV substances using triazole derivatives as a basis (Liu et al., 1993).

Antimicrobial Activities

Triazole derivatives have also been studied for their antimicrobial properties. A series of new 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good to moderate activities against tested microorganisms, highlighting their potential in antimicrobial therapy (Bektaş et al., 2010).

Corrosion Inhibition

Research into the applications of triazole-based Schiff bases on maraging steel in acidic mixtures demonstrated their effectiveness as corrosion inhibitors. These studies not only provide insights into the chemical industry's potential applications but also highlight the versatility of triazole derivatives in various scientific and industrial applications (Mary et al., 2021).

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-[(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-5-10-15(23-12)11-19-22-16(20-21-17(22)24)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBZJPBCZXTQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-tert-butylphenyl)-4-{[(5-methylfuran-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

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